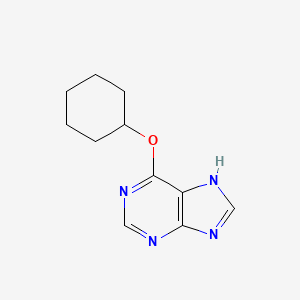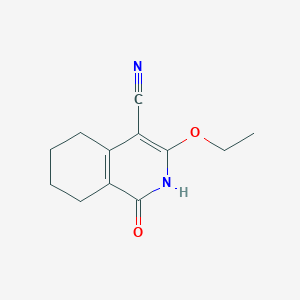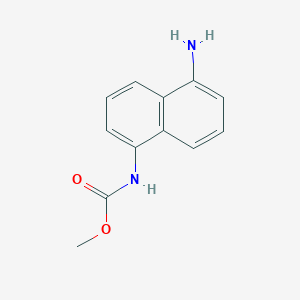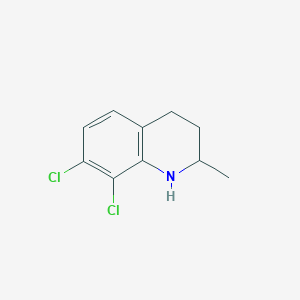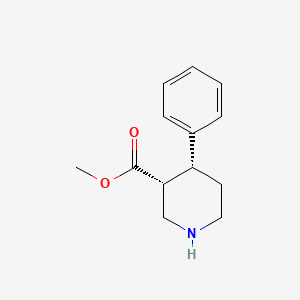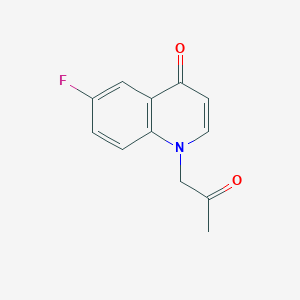![molecular formula C10H8N4S B11885772 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione CAS No. 19855-00-6](/img/structure/B11885772.png)
4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione typically involves the following steps :
Starting Material: The synthesis begins with 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Nucleophilic Substitution: This compound undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has several scientific research applications :
Antiviral Agents: It has shown potential as an antiviral agent against various viruses.
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
DNA Intercalation: The compound can intercalate into DNA, making it useful in studying DNA interactions and developing DNA-targeted therapies.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione can be compared with other similar compounds in the triazoloquinoxaline family :
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a chloro group instead of a methyl group.
8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group at a different position.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure but with a thiol group instead of a thione group.
The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
19855-00-6 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione |
InChI |
InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
InChI Key |
IGXZBFYNGRQBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NNC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
